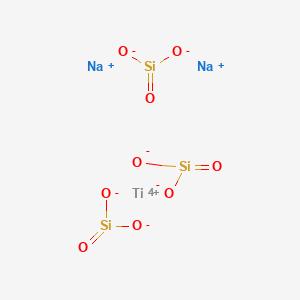
Disodium;dioxido(oxo)silane;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;dioxido(oxo)silane;titanium(4+) is a chemical compound with the molecular formula Na4O8Si2Ti. It is known for its unique combination of silicon and titanium, which imparts distinct properties useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;dioxido(oxo)silane;titanium(4+) typically involves the reaction of sodium silicate with titanium dioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of Disodium;dioxido(oxo)silane;titanium(4+) involves large-scale reactors where sodium silicate and titanium dioxide are mixed in precise ratios. The reaction mixture is then subjected to high temperatures and pressures to ensure complete reaction and formation of the compound.
Chemical Reactions Analysis
Types of Reactions
Disodium;dioxido(oxo)silane;titanium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide and silicon dioxide, while reduction could produce lower oxidation state titanium compounds .
Scientific Research Applications
Disodium;dioxido(oxo)silane;titanium(4+) finds applications in various fields, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: Utilized in the production of high-performance ceramics and coatings.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Disodium metasilicate
- Titanium dioxide
- Sodium silicate
Comparison
Disodium;dioxido(oxo)silane;titanium(4+) is unique due to its combination of silicon and titanium, which imparts enhanced catalytic and biocompatible properties compared to similar compounds. For instance, while disodium metasilicate is primarily used in detergents and cleaning agents, Disodium;dioxido(oxo)silane;titanium(4+) finds applications in more specialized fields such as biomaterials and high-performance ceramics .
Properties
IUPAC Name |
disodium;dioxido(oxo)silane;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.3O3Si.Ti/c;;3*1-4(2)3;/q2*+1;3*-2;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSXHWBHRGSJQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Na+].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O9Si3Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














